

# 3-Phenoxyazetidine chemical properties and structure

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Compound of Interest

Compound Name: 3-Phenoxyazetidine

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## 3-Phenoxyazetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of **3-Phenoxyazetidine**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data-driven insights and detailed experimental methodologies.

## **Core Chemical Properties and Structure**

**3-Phenoxyazetidine** is a heterocyclic organic compound featuring an azetidine ring substituted with a phenoxy group at the 3-position. Its chemical structure and properties are foundational to its potential applications in medicinal chemistry and drug design.

#### Structure:

Molecular Formula: C9H11NO

• IUPAC Name: 3-phenoxyazetidine

CAS Number: 76263-18-8



- SMILES: C1C(OC2=CC=CC)NC1
- InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N

The structure consists of a four-membered saturated nitrogen-containing ring (azetidine) with a phenyl ether linkage at the third carbon atom. This combination of a strained heterocyclic ring and an aromatic moiety imparts unique conformational and electronic characteristics to the molecule.

#### Physicochemical Properties:

A summary of the key physicochemical properties of **3-Phenoxyazetidine** and its hydrochloride salt are presented in the table below for easy comparison.

Property	Value	Source
Molecular Weight	149.19 g/mol	-
Boiling Point	240 °C (predicted)	[1]
Melting Point (HCl salt)	120-122 °C	[2]
Density	1.092 g/cm³ (predicted)	[1]
Flash Point	90 °C (predicted)	[1]
рКа	9.15 ± 0.40 (predicted)	[1]
XlogP	1.3 (predicted)	-
Solubility	Data not available	-

## Synthesis of 3-Phenoxyazetidine

While a specific, detailed experimental protocol for the synthesis of **3-Phenoxyazetidine** is not readily available in the searched literature, a plausible and commonly employed synthetic strategy is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage from an alcohol and a nucleophile under mild conditions.

Proposed Synthetic Pathway:

## Foundational & Exploratory





The synthesis would involve the reaction of 3-hydroxyazetidine with phenol in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh<sub>3</sub>) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

#### Figure 1: Proposed Mitsunobu Reaction Pathway

Experimental Protocol for a Key Precursor: 3-Hydroxyazetidine Hydrochloride

A crucial starting material for the proposed synthesis is 3-hydroxyazetidine. A common method for its preparation involves the deprotection of a protected precursor. The following is a representative protocol for the synthesis of 3-hydroxyazetidine hydrochloride from 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride.[3]

#### Materials:

- 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
- Absolute ethanol
- Palladium hydroxide on carbon (Pd(OH)<sub>2</sub>/C)
- Hydrogen gas
- Parr shaker apparatus

#### Procedure:

- A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (700 mL) is prepared.
- The solution is subjected to hydrogenation at room temperature over Pd(OH)<sub>2</sub>/C in a Parr shaker at 4 atm of hydrogen pressure.
- After 12 hours, the catalyst is removed by filtration.
- The filtrate is evaporated to dryness to yield 3-hydroxyazetidine hydrochloride (4.20 g, 94% yield).[3]



## **Spectroscopic Characterization**

Detailed experimental spectra for **3-Phenoxyazetidine** are not available in the provided search results. However, based on the structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.

<sup>1</sup>H NMR Spectroscopy:

The proton NMR spectrum of **3-Phenoxyazetidine** is expected to show signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the azetidine ring.

- Aromatic Protons ( $C_6H_5$ ): Multiple signals in the range of  $\delta$  6.8-7.4 ppm.
- Azetidine Protons (CH, CH<sub>2</sub>): Signals for the methine proton at C3 and the methylene protons at C2 and C4 would appear in the upfield region, likely between δ 3.5-5.0 ppm, with the proton at C3 being the most deshielded due to the adjacent oxygen atom.
- Amine Proton (NH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

<sup>13</sup>C NMR Spectroscopy:

The carbon NMR spectrum would provide information about the different carbon environments in the molecule.

- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
- Azetidine Carbons: The C3 carbon, attached to the oxygen, would be the most downfield of the aliphatic carbons (likely δ 60-80 ppm). The C2 and C4 carbons would appear further upfield.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present.

- C-O-C Stretch (Ether): Strong absorption band in the region of 1260-1000 cm<sup>-1</sup>.
- C-N Stretch (Amine): Medium absorption in the range of 1250-1020 cm<sup>-1</sup>.



- N-H Stretch (Secondary Amine): A moderate, sharp band around 3500-3300 cm<sup>-1</sup>.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches are found just below 3000 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Peaks in the 1600-1450 cm<sup>-1</sup> region.

#### Mass Spectrometry:

The mass spectrum would show the molecular ion peak (M<sup>+</sup>) at m/z 149. The fragmentation pattern would likely involve cleavage of the phenoxy group and fragmentation of the azetidine ring. A characteristic fragmentation of similar 3-phenoxy substituted heterocyclic compounds is the homolytic cleavage of the 3-phenoxy C-O bond.[4]

Figure 2: Plausible Mass Spec Fragmentation

## **Biological Activity and Signaling Pathways**

Currently, there is no specific information available in the searched literature regarding the biological activity or the involvement of **3-Phenoxyazetidine** in any signaling pathways. However, the azetidine scaffold is a common motif in many biologically active compounds, and phenoxy-containing molecules are also known to exhibit a wide range of pharmacological properties. Therefore, **3-Phenoxyazetidine** represents a novel scaffold for further investigation in drug discovery programs. The biological screening of azetidinone derivatives, which are structurally related, has been reported, suggesting the potential for this class of compounds to possess antimicrobial or other therapeutic activities.[1]

### Conclusion

**3-Phenoxyazetidine** is a molecule of interest with a unique combination of a strained heterocyclic ring and a phenoxy moiety. While detailed experimental data is still emerging, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. The lack of biological data presents an opportunity for researchers to explore the potential of this compound and its derivatives in various therapeutic areas. Further experimental work is required to fully elucidate its properties and potential applications.



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